molecular formula C18H14FNO4 B2973085 Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate CAS No. 847405-83-8

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate

Cat. No.: B2973085
CAS No.: 847405-83-8
M. Wt: 327.311
InChI Key: ZJKWYCQLJIRNPH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate is a benzofuran derivative characterized by a 2-fluorobenzamido substituent at position 3 and an ethyl carboxylate group at position 2 of the benzofuran core. Benzofuran scaffolds are widely explored in medicinal chemistry due to their structural rigidity, metabolic stability, and ability to interact with biological targets via π-π stacking and hydrogen bonding .

Properties

IUPAC Name

ethyl 3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKWYCQLJIRNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate are compared below with key analogs from literature and commercial sources.

Structural Analogs and Their Properties

Table 1: Structural and Functional Comparison of this compound and Analogs
Compound Name (CAS) Core Structure Substituents Biological Activity/Application Key References
This compound Benzofuran 3-(2-fluorobenzamido), 2-carboxylate Not explicitly reported (target compound) -
EFB-1 (CAS not provided) Benzoate 2-(2-fluorobenzamido) Superoxide inhibition in neutrophils; organ protection in hemorrhagic shock
Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate (923147-43-7) Benzofuran 6-(2-fluorobenzamido), 3-methyl Not reported; potential anticancer/antiviral activity inferred from structural similarity
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate (496028-16-1) Thiophene 2-(2-fluorobenzamido), 5-methyl, 4-phenyl Unspecified; thiophene core may alter electronic properties vs. benzofuran
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (1919864-85-9) Tetrahydrobenzofuran 3-amino, 5,5-difluoro Likely CNS activity due to tetrahydrofuran ring and fluorine substitution

Key Differences :

  • Positional Isomerism : The target compound’s 3-substituted fluorobenzamido group contrasts with 6-substituted analogs (e.g., CAS 923147-43-7), which may alter steric and electronic interactions with biological targets.
  • Core Modifications : Thiophene-based analogs (e.g., CAS 496028-16-1) replace the oxygen atom in benzofuran with sulfur, increasing lipophilicity and altering redox properties .

Physicochemical and Spectroscopic Characterization

  • NMR Spectroscopy : The 2-fluorobenzamido group produces distinct splitting patterns in $ ^1H $ and $ ^{19}F $-NMR due to fluorine’s spin-½ nucleus .
  • Mass Spectrometry : High-resolution MS data for similar compounds (e.g., m/z 540.34 for a benzofuropyrimidine derivative) confirm molecular formulas .
  • X-ray Crystallography : Programs like SHELX and WinGX are used to resolve crystal structures, critical for understanding conformation and intermolecular interactions .

Biological Activity

Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a benzofuran core with an ethyl ester and a fluorinated benzamide substituent. Its molecular formula is C17H16FNO3C_{17}H_{16}FNO_3, and it has a molecular weight of approximately 327.3065 g/mol. The presence of the fluorine atom is believed to enhance its chemical properties, potentially affecting its biological activity and reactivity.

1. Anticancer Activity

Research indicates that derivatives of benzofuran compounds, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use.

2. Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. This compound showed activity against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vivo studies utilizing carrageenan-induced paw edema models revealed that it significantly reduces inflammation markers compared to standard anti-inflammatory drugs like indomethacin. The percentage of inhibition ranged from 39% to 54% within 9 to 12 hours post-administration .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Cellular Pathways : It influences various biochemical pathways, including those involved in apoptosis and cell signaling.
  • Protein Interactions : The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other benzofuran derivatives highlights its unique characteristics:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylateSimilar structure with different fluorine positionVaries in anticancer efficacy
Ethyl benzofuran-2-carboxylateLacks amide functionalityReduced reactivity
Ethyl 3-amino-benzofuran-2-carboxylateAmino group instead of fluoro-substituted benzamideDifferent interaction profiles

This table illustrates how variations in the structure can lead to differences in biological activity and potential therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Cytotoxicity : A study assessed the cytotoxic effects on human cancer cell lines, showing significant dose-dependent inhibition of cell growth.
  • In Vivo Anti-inflammatory Study : In a rat model, administration of the compound resulted in a marked reduction in paw edema compared to controls, demonstrating its potential as an anti-inflammatory agent.

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